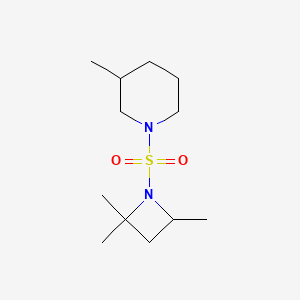![molecular formula C15H13N3 B7528150 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, also known as PPC, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. PPC belongs to a class of compounds known as NMDA receptor antagonists, which have been shown to have a range of effects on the central nervous system.
Aplicaciones Científicas De Investigación
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. Specifically, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the NMDA receptor, which is involved in a variety of physiological processes including learning and memory.
Mecanismo De Acción
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to the receptor and blocking its activity, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can modulate the activity of neurons in the brain and alter the balance of neurotransmitters.
Biochemical and Physiological Effects:
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have a range of effects on the central nervous system, including reducing excitotoxicity and oxidative stress, and increasing the levels of neurotrophic factors such as BDNF. Additionally, 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile has been shown to have potential applications in the treatment of a range of neurological disorders, including Alzheimer's disease and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile is that it can be difficult to obtain and purify in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile, including further studies on its biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, there is a growing interest in the use of NMDA receptor antagonists as potential treatments for a range of psychiatric disorders, and 6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile may play a role in this area of research.
Métodos De Síntesis
6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-phenylcyclopropanamine with pyridine-3-carbonitrile in the presence of a suitable catalyst. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
6-[(2-phenylcyclopropyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-9-11-6-7-15(17-10-11)18-14-8-13(14)12-4-2-1-3-5-12/h1-7,10,13-14H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNXDMOVXQCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=NC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)








![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)